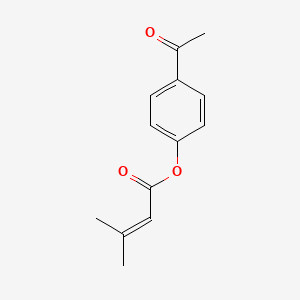

4-Acetylphenyl 3-methylbut-2-enoate

Description

4-Acetylphenyl 3-methylbut-2-enoate is an ester derivative characterized by a 4-acetylphenyl group esterified with 3-methylbut-2-enoic acid. This compound belongs to a broader class of α,β-unsaturated esters, which are notable for their conjugated double bonds and reactive enoate moieties. The acetylphenyl substituent may enhance stability or modulate lipophilicity, influencing interactions with biological targets such as enzymes or cellular membranes.

Properties

IUPAC Name |

(4-acetylphenyl) 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9(2)8-13(15)16-12-6-4-11(5-7-12)10(3)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKGXHXIWKRHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1=CC=C(C=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl 3-methylbut-2-enoate typically involves the esterification of 4-acetylphenol with 3-methylbut-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylphenyl ketone.

Reduction: Formation of 4-acetylphenyl 3-methylbut-2-enol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl 3-methylbut-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The acetylphenyl group can interact with enzymes and receptors, modulating their activity. The methylbutenoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Nematicidal Activity: Ethyl 3-methylbut-2-enoate and butyl butanoate exhibit strong nematicidal effects against Meloidogyne javanica, directly killing nematodes and inhibiting egg hatching. The α,β-unsaturated moiety likely enhances reactivity with biological targets, such as sulfhydryl groups in nematode proteins . The acetylphenyl group could improve membrane permeability or stability compared to simpler alkyl esters.

Synthetic Utility: Ethyl 2-phenylacetoacetate is a precursor in phenylacetone synthesis, highlighting the role of esters in pharmaceutical intermediates. Its β-ketoester structure enables keto-enol tautomerism, critical for condensation reactions . Fluorinated analogs (e.g., methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate) demonstrate the versatility of ester derivatives in medicinal chemistry, where fluorine atoms enhance metabolic stability .

Structure-Activity Relationships: Alkyl vs. Aryl Substituents: Saturated esters like butyl butanoate show moderate activity, while α,β-unsaturated derivatives (e.g., ethyl 3-methylbut-2-enoate) exhibit enhanced potency due to electrophilic reactivity. Electron-Withdrawing Groups: Fluorine or acetyl substituents (as in 4-acetylphenyl derivatives) may fine-tune electronic properties, affecting binding affinity or degradation rates.

Q & A

Basic: What are the optimized synthetic pathways for 4-Acetylphenyl 3-methylbut-2-enoate, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves esterification of 3-methylbut-2-enoic acid with 4-acetylphenol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). A Dean-Stark apparatus is recommended to remove water and shift equilibrium toward product formation. Solvent selection (e.g., toluene or dichloromethane) impacts reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires ¹H/¹³C NMR to confirm ester linkage and acetyl group presence, FT-IR for carbonyl stretching bands (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl), and HPLC (>95% purity threshold) .

Basic: How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Stability studies should employ buffered solutions (pH 1–13) at 25–37°C, with aliquots sampled at intervals (0, 6, 12, 24 hrs). Hydrolysis is monitored via UV-Vis spectroscopy (absorbance decay at λ ≈ 260 nm) or LC-MS to detect degradation products (e.g., 3-methylbut-2-enoic acid and 4-acetylphenol). Kinetic analysis (pseudo-first-order rate constants) reveals pH-dependent degradation mechanisms: acid-catalyzed ester hydrolysis dominates below pH 4, while alkaline conditions (pH >10) accelerate saponification .

Advanced: How can structure-activity relationship (SAR) studies distinguish this compound from structurally analogous enoate esters?

Methodological Answer:

Comparative SAR requires synthesizing analogs (e.g., varying substituents on the phenyl or enoate moieties) and evaluating biological activity (e.g., enzyme inhibition assays). For instance:

- Replace the acetyl group with phosphonate or fluorophenyl groups (see comparative tables in ).

- Use molecular docking to assess binding affinity to target proteins (e.g., cyclooxygenase-2).

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate thermal stability with structural features.

Key differentiators for 4-acetylphenyl derivatives include enhanced lipophilicity (logP ≈ 3.2) and intramolecular hydrogen bonding between acetyl and ester groups, influencing bioavailability .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters:

- Electrostatic potential maps identify electrophilic centers (e.g., carbonyl carbons).

- Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with reactivity toward nucleophiles (e.g., amines, thiols).

- Solvent effects are incorporated via polarizable continuum models (PCM). Experimental validation involves synthesizing derivatives (e.g., amides) and comparing yields to computational predictions .

Advanced: How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardize bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Isolate metabolites : Incubate with liver microsomes and analyze via LC-HRMS to identify active/inactive metabolites.

- Dose-response curves : Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Cross-validate with kinetic solubility assays to rule out precipitation artifacts .

Advanced: What analytical techniques are critical for resolving isomeric impurities in this compound synthesis?

Methodological Answer:

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol gradients.

- NMR NOESY identifies spatial proximity of protons (e.g., cis/trans enoate configurations).

- X-ray crystallography resolves absolute stereochemistry, though requires high-quality single crystals .

Advanced: How do environmental factors (light, oxygen) influence the degradation pathways of this compound?

Methodological Answer:

- Photostability : Expose to UV light (λ = 254–365 nm) in quartz cells; monitor via HPLC-DAD for photo-oxidation products (e.g., quinones).

- Oxidative stability : Use electron paramagnetic resonance (EPR) to detect radical intermediates under aerobic conditions.

- Accelerated aging studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .

Advanced: What strategies optimize the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block the acetyl group (e.g., silylation with TBSCl) during enoate functionalization.

- Catalytic control : Use Pd(0) catalysts for Heck coupling or Rh(II) for cyclopropanation with minimal byproducts.

- In situ FT-IR monitors reaction progress and detects undesired intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.